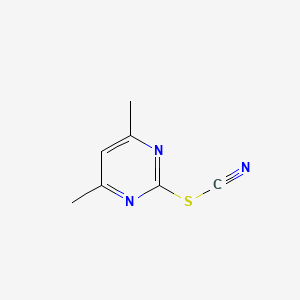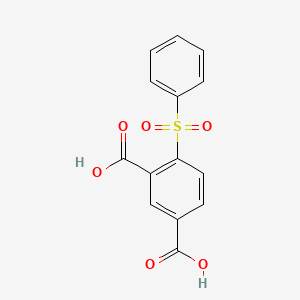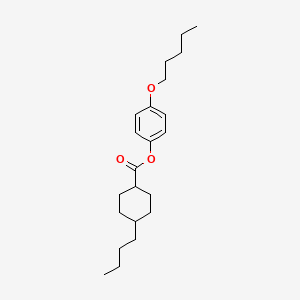![molecular formula C11H16O B14639503 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one CAS No. 56856-75-8](/img/structure/B14639503.png)
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylbicyclo[321]oct-3-en-6-one is an organic compound with a unique bicyclic structure It is characterized by its three-dimensional framework, which includes a bicyclo[321]octane core with three methyl groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone group can participate in hydrogen bonding and other interactions, further modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one: Similar bicyclic structure but with different methyl group positions.
3,7,7-Trimethylbicyclo[4.1.1]oct-3-en-2-one: Different ring system but similar functional groups.
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione: Contains additional functional groups and different substitution pattern.
Uniqueness
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
56856-75-8 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2,2,4-trimethylbicyclo[3.2.1]oct-3-en-6-one |
InChI |
InChI=1S/C11H16O/c1-7-6-11(2,3)8-4-9(7)10(12)5-8/h6,8-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
MCWIRCIEVJVCEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C2CC1C(=O)C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


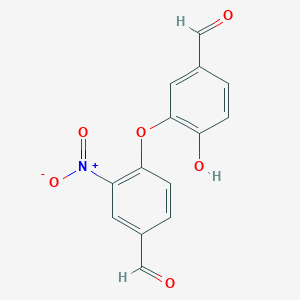
![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)
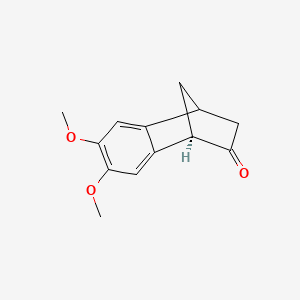
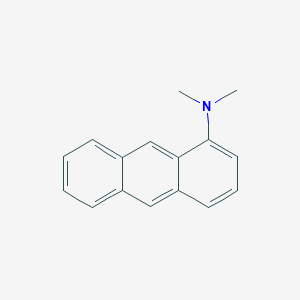
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
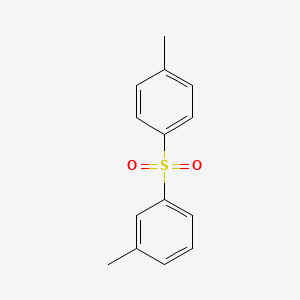
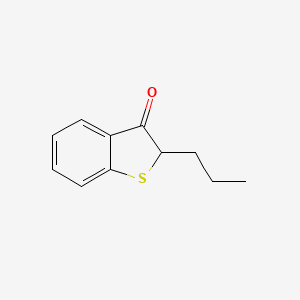
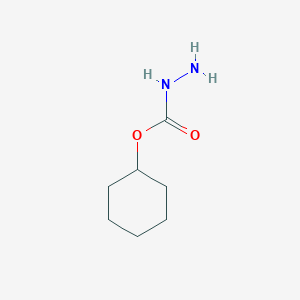
![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
![4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline](/img/structure/B14639483.png)

